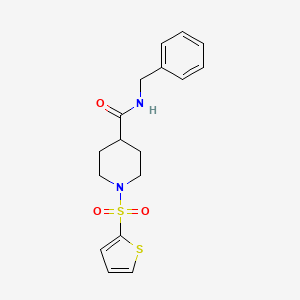

![molecular formula C22H18N2O2S B2455318 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide CAS No. 397278-56-7](/img/structure/B2455318.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known for their strong fluorescence and luminescence properties . They are present in many commercially important organic fluorescent materials .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. For instance, the benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis

Benzothiazole derivatives have been involved in various chemical reactions. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, one derivative has a melting point of 334°C .Aplicaciones Científicas De Investigación

- Thiazole derivatives, including compounds similar to our target molecule, have demonstrated antimicrobial properties. For instance, sulfazole is an antimicrobial agent with a thiazole moiety . Investigating the antimicrobial potential of our compound could be valuable for combating bacterial and fungal infections.

- Thiazoles play a crucial role in cancer research. Tiazofurin , a thiazole-based compound, exhibits anticancer activity. Exploring the effects of our compound on cancer cell lines could provide insights into its therapeutic potential .

- Some synthesized thiazole compounds have shown anti-inflammatory activity comparable to standard drugs like ibuprofen . Evaluating our compound’s anti-inflammatory potential could be beneficial.

Antimicrobial Activity

Anticancer Potential

Anti-Inflammatory Effects

Neuroprotective Studies

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been shown to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-13-9-14(2)11-15(10-13)21(26)23-16-7-8-19(25)17(12-16)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSVODBYUWEREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2455244.png)

![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid 1,1-dioxide](/img/structure/B2455249.png)

![7-hydroxy-N-(3-methoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455255.png)

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2455256.png)